Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-

Description

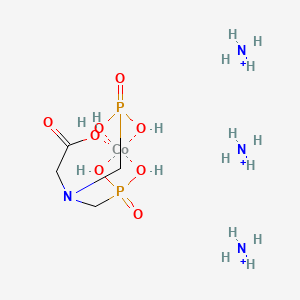

This cobalt-based coordination complex features a central cobalt ion in a tetrahedral (T-4) geometry, coordinated by a multidentate ligand derived from N,N-bis(phosphonomethyl)glycine. The ligand provides four donor atoms (one nitrogen and three oxygen atoms), forming a stable chelate structure. The triammonium counterions balance the -3 charge of the cobaltate complex. The compound is registered under CAS No. 94166-67-3 and has been documented in regulatory databases since 2018 . Regulatory listings classify it under "Metals" with a permissible limit of 0.1% in certain industrial contexts .

Properties

CAS No. |

67968-65-4 |

|---|---|

Molecular Formula |

C4H23CoN4O8P2+3 |

Molecular Weight |

376.13 g/mol |

IUPAC Name |

triazanium;2-[bis(phosphonomethyl)amino]acetic acid;cobalt |

InChI |

InChI=1S/C4H11NO8P2.Co.3H3N/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13;;;;/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13);;3*1H3/p+3 |

InChI Key |

VTTUYXJRZKQKGS-UHFFFAOYSA-Q |

Canonical SMILES |

C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O.[NH4+].[NH4+].[NH4+].[Co] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- typically involves the following steps:

Ligand Preparation: The ligand N,N-bis((phosphono-kappaO)methyl)glycine is synthesized through a multi-step process involving the reaction of glycine with formaldehyde and phosphorous acid under controlled conditions.

Complex Formation: The prepared ligand is then reacted with a cobalt(III) salt, such as cobalt(III) chloride, in an aqueous solution. The reaction is carried out under reflux conditions to ensure complete complexation.

Ammonium Salt Formation: Triammonium ions are introduced to the reaction mixture to form the final triammonium salt of the cobaltate complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Oxidation-Reduction Reactions: The cobalt center in the complex can undergo redox reactions, where it can be reduced to cobalt(II) or oxidized to cobalt(IV) under specific conditions.

Substitution Reactions: The ligands around the cobalt center can be substituted with other ligands, depending on the reaction conditions and the nature of the substituting ligands.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the cobalt center.

Reducing Agents: Sodium borohydride or hydrazine can reduce the cobalt center.

Substitution Reagents: Ligands such as ethylenediamine or other phosphonate derivatives can be used in substitution reactions.

Major Products

Oxidation: Higher oxidation states of cobalt complexes.

Reduction: Lower oxidation states of cobalt complexes.

Substitution: New cobalt complexes with different ligands.

Scientific Research Applications

Structure and Composition

Cobaltate(3-) is characterized by its unique coordination environment, where cobalt is typically in a +3 oxidation state. The ligand N,N-bis((phosphono-kappaO)methyl)glycinato(5-) provides a chelating effect that stabilizes the cobalt center. The triammonium component contributes to the solubility and ionic nature of the compound.

Catalysis

Cobaltate(3-) compounds have been explored as catalysts in several chemical reactions due to their ability to facilitate electron transfer processes. Notable applications include:

- Electrocatalysis : Used in fuel cells and batteries for efficient energy conversion.

- Organic Synthesis : Acts as a catalyst in various organic transformations, enhancing reaction rates and selectivity.

Materials Science

The incorporation of cobaltate(3-) into materials has shown promise in enhancing properties such as:

- Corrosion Resistance : Cobaltate-based coatings can improve the durability of metals against corrosive environments.

- Magnetic Materials : Cobalt complexes are vital in developing magnetic materials for electronics and data storage.

Biochemistry

Cobaltate(3-) has potential applications in biochemistry, particularly in:

- Drug Delivery Systems : The ionic nature allows for the formulation of drug carriers that can improve bioavailability.

- Antimicrobial Agents : Studies indicate that cobalt complexes exhibit antifungal properties, making them candidates for new antimicrobial therapies .

Case Study 1: Electrocatalytic Applications

Research has demonstrated that cobaltate(3-) can serve as an effective electrocatalyst in oxygen evolution reactions (OER). A study highlighted its superior performance compared to traditional catalysts, achieving higher current densities at lower overpotentials. This finding suggests its potential use in renewable energy technologies, particularly in water splitting for hydrogen production.

Case Study 2: Corrosion Protection Coatings

A comparative study on sol-gel hybrid coatings containing cobaltate(3-) showed significant improvements in corrosion resistance for aluminum alloys. The coatings exhibited a Natural Salt Spray (NSS) resistance exceeding 500 hours, highlighting their effectiveness in protective applications .

Case Study 3: Antifungal Properties

In a recent investigation into transition metal complexes, cobaltate(3-) was found to possess notable antifungal activity against various strains of fungi. This study supports the potential development of cobalt-based antifungal agents for agricultural and medical applications .

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with various substrates and undergo redox reactions. The cobalt center can interact with molecular targets, facilitating electron transfer processes. In biological systems, it can mimic metalloenzyme active sites, participating in catalytic cycles similar to natural enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and regulatory differences between the triammonium cobaltate complex and analogous compounds:

| Compound | CAS No. | Metal Center | Counterion | Geometry | Regulatory Limit | Key References |

|---|---|---|---|---|---|---|

| Cobaltate(3-), [N,N-bis(phosphonomethyl)glycinato(5-)]-, triammonium, (T-4)- | 94166-67-3 | Co(III) | NH₄⁺ | T-4 | 0.1% | |

| Cobaltate(3-), [N,N-bis(phosphonomethyl)glycinato(5-)]-, trisodium, (T-4)- | 67968-66-5 | Co(III) | Na⁺ | T-4 | 0.1% | |

| Nickelate(3-), [N,N-bis(phosphonomethyl)glycinato(5-)]-, triammonium, (T-4)- | 68025-40-1 | Ni(III) | NH₄⁺ | T-4 | 0.5 µg/cm²/week | |

| Cadmate(1-), (N,N-bis((carboxy-κO)methyl)glycinato(3-)-κN,κO)-, potassium, (T-4)- | Not provided | Cd(II) | K⁺ | T-4 | Not listed | |

| Cuprate(1-), (N,N-bis((carboxy-κO)methyl)glycinato(3-)-κN,κO)-, ammonium, (T-4)- | 71484-80-5 | Cu(II) | NH₄⁺ | T-4 | Not listed | |

| Zincate(2-), [N,N′-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]]-, potassium | 14689-29-3 | Zn(II) | K⁺ | OC-6-21 | Not listed |

Structural and Functional Insights

Metal Center Influence :

- The cobaltate and nickelate complexes share identical ligand frameworks but differ in metal centers. Nickelate (CAS 68025-40-1) exhibits a lower regulatory threshold (0.5 µg/cm²/week), likely due to nickel’s higher toxicity compared to cobalt .

- Zincate (CAS 14689-29-3) adopts an octahedral (OC-6-21) geometry, contrasting with the tetrahedral geometry of the cobaltate, which affects its reactivity in catalytic processes .

Counterion Effects :

- The triammonium cobaltate (CAS 94166-67-3) and trisodium analog (CAS 67968-66-5) differ in solubility and ion-pairing behavior. Ammonium salts generally exhibit higher solubility in polar solvents compared to sodium salts, impacting their utility in aqueous systems .

Ligand Modifications: The cadmate complex () substitutes phosphonomethyl groups with carboxymethyl groups, reducing its phosphonate-mediated stability but enhancing carboxylate-based biodegradability .

Regulatory and Safety Profiles :

- Cobaltate complexes are uniformly restricted to 0.1% in industrial applications due to cobalt’s environmental persistence, whereas nickelate’s limit is stricter (0.5 µg/cm²/week) owing to dermal sensitization risks .

Biological Activity

Cobalt complexes have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The compound in focus, Cobaltate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-, is a cobalt(III) complex that exhibits promising biological activities. This article will delve into its biological activity, supported by relevant research findings and data.

Overview of Cobalt Complexes

Cobalt complexes, particularly those involving cobalt(III), are known for their stability and ability to interact with biological macromolecules. The unique coordination properties of cobalt allow these complexes to participate in various biochemical processes. Research indicates that cobalt(III) complexes can exhibit significant antimicrobial and anticancer activities due to their interactions with DNA and other cellular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of cobalt complexes against various pathogens. For instance:

- Antifungal Activity : Cobalt(III) complexes have shown effectiveness against a range of Candida species. A study demonstrated that these complexes could inhibit the growth of resistant strains, suggesting a novel mode of action that could be exploited for therapeutic purposes .

- Antibacterial Activity : Cobalt(III) mixed ligand complexes have been studied for their antibacterial properties. In vitro tests revealed significant inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus, indicating their potential as effective antibacterial agents .

Anticancer Properties

The anticancer activity of cobalt complexes is attributed to their ability to interact with DNA. Studies employing molecular docking simulations suggest that these complexes can bind to the minor groove of DNA, potentially disrupting replication and transcription processes:

- Mechanism of Action : The binding affinity of cobalt(III) complexes to DNA has been linked to their ability to form stable adducts that interfere with cellular functions. This interaction is primarily facilitated through van der Waals forces and hydrogen bonding .

- In Vitro Studies : Experimental evaluations have shown that certain cobalt(III) complexes exhibit cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing less toxic chemotherapeutic agents .

Data Table: Biological Activities of Cobaltate(3-) Complexes

Case Studies

- Cobalt Complexes Against Fungal Infections : A study evaluated the antifungal efficacy of various cobalt(III) complexes against resistant Candida strains. Results indicated a dose-dependent inhibition, with some complexes showing activity comparable to conventional antifungals .

- Anticancer Activity in Cell Lines : Research involving cobalt(III) complexes demonstrated their ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to oxidative stress induced by the metal complex, leading to cell death .

Q & A

Basic: What synthetic methodologies are recommended for preparing this cobalt complex, and how can purity be ensured?

Answer:

The synthesis involves ligand preparation and metal coordination. The phosphonomethyl glycinate ligand is typically synthesized via Mannich-type reactions, followed by deprotonation and coordination to Co(III) under controlled pH (7–9) in an inert atmosphere to prevent oxidation . Purification is achieved through recrystallization or size-exclusion chromatography. Purity is validated via elemental analysis (C, H, N, P), ICP-MS for cobalt content, and FT-IR to confirm ligand binding (e.g., shifts in ν(P=O) and ν(COO⁻) bands) .

Basic: What crystallographic tools are essential for resolving the tetrahedral (T-4) geometry of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical. Data collection requires a high-resolution diffractometer (e.g., Bruker D8 Venture), with structure solution via SHELXT (direct methods) and refinement using SHELXL to model anisotropic displacement parameters and hydrogen bonding . Visualization tools like ORTEP-3 or Mercury are used to generate thermal ellipsoid plots, confirming the T-4 geometry. Example refinement metrics:

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | < 0.05 |

| Co–O bond length | 1.89–1.92 Å |

| O–Co–O angles | 105–112° |

Advanced: How can discrepancies in Co–P bond lengths between theoretical and experimental data be resolved?

Answer:

Discrepancies often arise from relativistic effects or crystal packing forces. Perform DFT calculations (e.g., Gaussian09 with B3LYP functional and LANL2DZ basis set) to model the electronic structure. Compare with SCXRD data, adjusting for solvent effects using the COSMO model. If experimental bond lengths are shorter, consider refining disorder or thermal motion in SHELXL (e.g., using PART or ISOR restraints) . Validate with EXAFS to probe local coordination geometry independently .

Advanced: What mechanistic insights can be gained from studying this complex’s catalytic activity in oxidation reactions?

Answer:

The ligand’s phosphonate groups stabilize high oxidation states (Co(III/IV)), making the complex suitable for water oxidation or C–H activation. Use cyclic voltammetry (CV) to identify redox potentials (e.g., E1/2 for Co(III/IV) at ~1.2 V vs. SHE). Pair with EPR to detect paramagnetic intermediates and UV-Vis kinetics to track reaction progress. For example, observe LMCT (ligand-to-metal charge transfer) bands at 450–500 nm during catalytic turnover .

Basic: How does pH influence the stability of this complex in aqueous solutions?

Answer:

Stability is pH-dependent due to ligand protonation. Conduct pH titration studies (25°C, 0.1 M KCl) monitored by UV-Vis (λ = 300–600 nm). At pH < 5, phosphonate groups protonate (pKa ~2.5–3.5), leading to ligand dissociation. Above pH 9, hydroxide competition may displace glycinate. Use NMR (³¹P) to track speciation: a single ³¹P signal at δ 10–12 ppm indicates intact coordination .

Advanced: How can magnetostructural correlations be investigated for this Co(III) complex?

Answer:

Co(III) is typically low-spin (d⁶), but spin-crossover behavior can occur. Use SQUID magnetometry (2–300 K) to measure μeff. A μeff ~0.5 μB suggests low-spin, while higher values (2–3 μB) indicate spin admixture. Correlate with SCXRD-derived ligand field parameters (e.g., angular overlap model). For example, smaller O–Co–O angles (<110°) increase ligand field strength, stabilizing low-spin states .

Basic: What spectroscopic techniques are most effective for characterizing ligand coordination modes?

Answer:

- FT-IR : νasym(P=O) at 1150–1200 cm⁻¹ and νsym(COO⁻) at 1400–1450 cm⁻¹ confirm ligand binding.

- NMR : ¹H NMR (D2O) shows glycinate CH₂ signals at δ 3.2–3.5 ppm (split due to chiral Co center).

- XANES : Edge energy at 7725 eV confirms Co(III) oxidation state .

Advanced: How can computational modeling predict the reactivity of this complex in photochemical applications?

Answer:

Use TD-DFT (time-dependent DFT) to simulate electronic transitions. Input optimized geometries (from DFT) into software like ORCA to calculate excited-state energies. Compare with experimental UV-Vis and emission spectra. For example, a calculated LMCT band at 450 nm aligning with experimental data validates the model. Solvent effects are incorporated via the SMD continuum model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.